molecular formula C10H19N3O B13185022 N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide

N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide

Cat. No.: B13185022
M. Wt: 197.28 g/mol
InChI Key: NDYCOZOMJNUSQA-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide is a compound that belongs to the class of pyrrole carboxamides This compound is characterized by its unique structure, which includes a pyrrole ring fused with a pyrrolidine ring, and an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide can be achieved through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides good yields.

Another method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . This method allows the synthesis of N-substituted pyrroles in good to excellent yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the carboxamide group.

Scientific Research Applications

N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can lead to various biological effects, such as the disruption of cellular processes and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-2-carboxamide: Similar in structure but lacks the isopropyl group.

    Indole-2-carboxamide: Contains an indole ring instead of a pyrrole ring.

    Pyrrolidine-2-carboxamide: Similar but with a different ring structure.

Uniqueness

N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide is unique due to its fused pyrrole-pyrrolidine ring system and the presence of an isopropyl group

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

N-propan-2-yl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide

InChI

InChI=1S/C10H19N3O/c1-7(2)12-10(14)13-4-3-8-5-11-6-9(8)13/h7-9,11H,3-6H2,1-2H3,(H,12,14)

InChI Key

NDYCOZOMJNUSQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N1CCC2C1CNC2

Origin of Product

United States

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